5-甲基-1,2,4-噁二唑-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

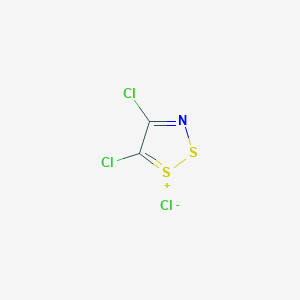

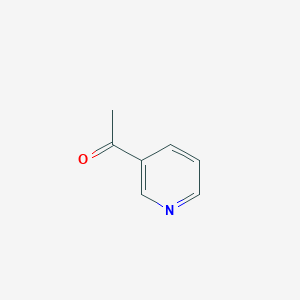

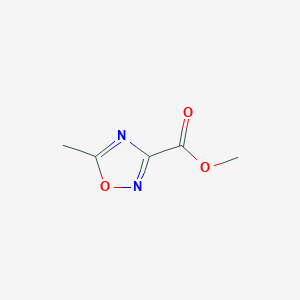

"Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate" is a compound associated with a family of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse chemical reactions and properties, making them subjects of interest in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of oxadiazole derivatives, including those similar to "Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate," often involves strategies like the cyclization of nitro compounds or amidoximes. A novel approach includes the copper-catalyzed cascade annulation of amidines and methylarenes, demonstrating a straightforward protocol to prepare oxadiazoles from readily available starting materials, employing inexpensive copper catalysts and green oxidants for an atom- and step-economy process (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using techniques such as X-ray crystallography, revealing details about their crystalline forms and densities. For example, the crystal and molecular structures of related oxadiazole compounds have been determined, showing significant structural details that contribute to their unique properties (Willer et al., 2013).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including nitrosation, which leads to the formation of 5-substituted-1,2,4-oxadiazole-3-carboxylates, demonstrating the versatility of these compounds in chemical synthesis (Kmetič & Stanovnik, 1995). Furthermore, the reactivity towards lithiation and subsequent transformations highlights the reactive nature of methyl-substituted oxadiazoles, providing pathways for the synthesis of various derivatives (Micetich, 1970).

Physical Properties Analysis

The physical properties, such as melting points and decomposition temperatures, of oxadiazole derivatives, are critical in assessing their potential applications. Compounds based on oxadiazole structures show moderate decomposition temperatures and are characterized by their melting points, thermal stabilities, and sensitivities, indicating their suitability for specific applications, such as in energetic materials (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives are influenced by their structural features. Studies involving detailed structural, electronic, and spectroscopic analyses, including density functional theory (DFT) calculations, provide insights into the electronic structure, spectral features, and hydrogen bonding of these compounds. Such studies are fundamental in understanding the behavior of oxadiazole derivatives in various chemical environments and their potential applications in material science and organic electronics (Singh et al., 2019).

科学研究应用

抗感染剂

1,2,4-噁二唑类化合物已被合成用作抗感染剂,具有抗菌、抗病毒和抗利什曼病活性 . 它们在治疗包括结核病、疟疾、恰加斯病、医院感染和严重急性呼吸综合征冠状病毒-2(SARS CoV-2)的传染病方面显示出潜力 .

药物发现

1,2,4-噁二唑杂环由于其独特的生物等排特性和广泛的生物活性而受到广泛关注 . 它是开发新型药物的理想框架 .

抗锥虫活性

人们研究了 1,2,4-噁二唑类化合物对克氏锥虫半胱氨酸蛋白酶克氏锥虫蛋白酶的潜在作用机制 . 这可能导致开发治疗恰加斯病的新疗法 .

抗氧化活性

一些 1,2,4-噁二唑类化合物显示出抗氧化活性 . 这在氧化应激起作用的疾病中可能是有益的。

高能和爆炸材料

由于其高正生成焓和高密度,1,2,4-噁二唑类化合物近年来在合成高能和爆炸材料方面越来越受欢迎 .

闪烁材料

1,2,4-噁二唑类化合物已在开发闪烁材料方面得到应用 . 这些材料用于辐射检测装置。

安全和危害

未来方向

作用机制

Target of Action

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a type of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent It’s known that 1,3,4-oxadiazole hybrids target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase, and many proteins that contribute to cancer cell proliferation .

Mode of Action

It’s known that 1,2,4-oxadiazoles have been used as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The compound likely interacts with its targets, causing changes that inhibit the growth and proliferation of infectious agents or cancer cells.

生化分析

Biochemical Properties

They interact with various enzymes and proteins, but the specific interactions of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate with biomolecules are not currently known .

Cellular Effects

Oxadiazoles have been shown to have anti-infective properties, suggesting that they may influence cell function . The specific impact of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate on cell signaling pathways, gene expression, and cellular metabolism is not currently known .

Molecular Mechanism

Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that they may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression .

属性

IUPAC Name |

methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVKCTLIAIEYQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578243 |

Source

|

| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19703-94-7 |

Source

|

| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)